molecular formula C7H14O3 B082014 tert-Butyl (S)-(-)-lactate CAS No. 13650-70-9

tert-Butyl (S)-(-)-lactate

Cat. No.: B082014
CAS No.: 13650-70-9
M. Wt: 146.18 g/mol
InChI Key: IXXMVXXFAJGOQO-YFKPBYRVSA-N
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Description

Tert-Butyl (S)-(-)-lactate is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Studying Anti-Hepatotoxic Activity : tert-Butyl hydroperoxide has been used in models to study the anti-lipoperoxidant and antihepatotoxic activity of various compounds and plant extracts (Joyeux et al., 1990).

  • Application in Stereoselective Synthesis : The tert-butyldimethylenolsilane derived from tert-butyl thioacetate is used in highly stereoselective chelation-controlled additions, demonstrating its importance in synthetic chemistry (Gennari & Cozzi, 1988).

  • Incorporation into Bioactive Compounds : The tert-butyl group is commonly used in medicinal chemistry. Its incorporation into compounds often results in property modulation, influencing aspects like lipophilicity and metabolic stability (Westphal et al., 2015).

  • NMR Tag in Protein Research : O-tert-Butyltyrosine has been utilized as an NMR tag in protein research, aiding in observing high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).

  • In Organic Synthesis : tert-Butyl derivatives, including tert-butyl (S)-(-)-lactate, are used in various organic synthesis processes, such as the synthesis of lactones and other complex organic compounds (Hodges et al., 2004).

  • As an Antifungal and Antioxidant Agent : 2,4-Di-tert-butyl phenol, derived from tert-butyl compounds, exhibits antifungal and antioxidant activities. This underscores the potential of tert-butyl derivatives in pharmacological and food applications (Varsha et al., 2015).

  • In Esterification Processes : tert-Butyl alcohol is used as a solvent in the esterification of lactic acid, demonstrating its utility in organic reactions (Zhao Tiantao, 2006).

  • Deprotection of tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates, esters, and ethers, indicating its relevance in the synthesis and processing of tert-butyl derivatives (Li et al., 2006).

  • Palladium-Catalyzed Synthesis : tert-Butyl isocyanide is used in palladium-catalyzed synthesis of valuable lactones, highlighting another area where tert-butyl derivatives play a crucial role (Fei et al., 2012).

  • Enantiodiscrimination Studies : A tert-butylcalix[4]arene derivative shows potential for enantiodiscrimination in NMR studies, offering insights into the chiral properties of compounds (Uccello-Barretta et al., 2007).

Mechanism of Action

Target of Action

Tert-Butyl (S)-(-)-lactate, a derivative of the tert-butyl group, is a complex compound with a variety of potential targetsThe tert-butyl group, from which it is derived, is known to interact with various biochemical entities . It’s worth noting that the specific targets can vary depending on the context of the compound’s use.

Mode of Action

The tert-butyl group is known for its unique reactivity pattern . It is very bulky and is used in chemistry for kinetic stabilization . This steric hindrance can influence the compound’s interaction with its targets and any resulting changes. The specific interactions would depend on the biochemical context in which the compound is used.

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound’s effect on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

It’s known that the tert-butyl group can pose challenges due to its susceptibility to metabolism This could impact the bioavailability of the compound

Result of Action

The tert-butyl group is known to have a significant impact on the progress of a chemical reaction, a phenomenon known as the thorpe–ingold effect . This could potentially influence the molecular and cellular effects of the compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative, and toxic (PBT), which could include compounds related to the tert-butyl group . These environmental regulations could influence the compound’s action and efficacy.

Safety and Hazards

The safety and hazards associated with “tert-Butyl (S)-(-)-lactate” can vary depending on the specific conditions and the other chemicals involved. For instance, a safety data sheet mentioned that tert-butyl alcohol, which is related to “this compound”, is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and application of “tert-Butyl (S)-(-)-lactate” are promising. For instance, a study mentioned the utilization of more substantial carbene congeners, commonly known as tetrylenes, as ligands in transition metal chemistry has experienced significant growth . Another research mentioned the use of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .

Biochemical Analysis

Biochemical Properties

tert-Butyl (S)-(-)-lactate plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH). These enzymes have demonstrated catalytic activity toward the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to this compound .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it interacts with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

tert-butyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMVXXFAJGOQO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268997
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13650-70-9
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13650-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name t-Butyl (S)-(-)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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